molecular formula C14H19NO5 B13818998 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid CAS No. 354574-30-4

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid

Cat. No.: B13818998
CAS No.: 354574-30-4
M. Wt: 281.30 g/mol
InChI Key: ZUUWNMRRGBGYKJ-UHFFFAOYSA-N
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Description

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid is a chemical compound known for its applications in various scientific fields. It is a derivative of glycine and is often used in research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid typically involves the reaction of glycine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process involves multiple steps, including protection, substitution, and deprotection reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted benzene derivatives .

Scientific Research Applications

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its Boc protecting group allows it to participate in selective reactions, making it useful in targeted synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid apart is its specific combination of functional groups, which provides unique reactivity and selectivity in chemical reactions. Its methoxy group adds to its versatility in various synthetic applications .

Biological Activity

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid, also known by its CAS number 33125-05-2, is a compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.30 g/mol
  • CAS Registry Number : 33125-05-2
  • SMILES Notation : COC(=O)c1ccc(cc1OC)NC(=O)OC(C)(C)C

Biological Activity Overview

The compound exhibits a range of biological activities, including antibacterial and anti-inflammatory effects. It has been studied for its potential in treating various conditions linked to bacterial infections and inflammation.

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial properties. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen known for its resistance to multiple antibiotics. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival and replication .

Anti-inflammatory Effects

In addition to its antibacterial activity, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in the treatment of inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by Astakala et al. (2024) evaluated the compound's effectiveness against various bacterial strains. The results indicated that it inhibited the growth of MRSA at concentrations as low as 10 µg/mL. The study utilized standard agar diffusion methods to assess antimicrobial activity and reported a significant zone of inhibition compared to control groups .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA10 µg/mL
E. coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation into its anti-inflammatory effects, researchers treated human monocytic cells with varying concentrations of the compound. The findings revealed that at concentrations of 50 µg/mL and above, there was a marked decrease in TNF-alpha levels, a key mediator in inflammatory responses .

Treatment Concentration (µg/mL)TNF-alpha Production (pg/mL)
Control1200
101100
50800
100500

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Inhibition of Enzyme Activity : The presence of the carbonyl group is crucial for binding to enzymes involved in bacterial cell wall synthesis.
  • Cytokine Modulation : The methoxy groups may enhance lipophilicity, facilitating cellular uptake and subsequent modulation of intracellular signaling pathways related to inflammation.

Properties

CAS No.

354574-30-4

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

2-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-12-9(8-11(16)17)6-5-7-10(12)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

ZUUWNMRRGBGYKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)CC(=O)O

Origin of Product

United States

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